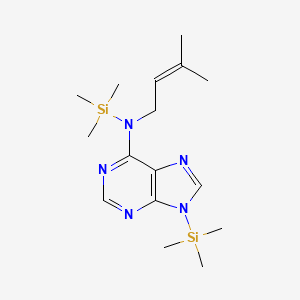
1-(4-Ethoxyphenyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones This compound is characterized by a pyrazolidine ring substituted with an ethoxyphenyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Ethoxyphenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 4-ethoxyphenylhydrazine with an α,β-unsaturated ester or ketone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction can be carried out in solvents like ethanol or methanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized for large-scale production. One method involves the use of a ball mill for solvent-free synthesis. In this approach, 4-ethoxyphenylhydrazine and an α,β-unsaturated ester are ground together in the presence of a base. This method is environmentally friendly and reduces the use of harmful organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidinones.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidinones and pyrazoles, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. By inhibiting these enzymes, the compound exerts anti-inflammatory and analgesic effects. Additionally, it can interact with bacterial cell membranes, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar in structure but with a chlorine substituent instead of an ethoxy group.
1-(4-Methylphenyl)pyrazolidin-3-one: Contains a methyl group instead of an ethoxy group.
1-(4-Nitrophenyl)pyrazolidin-3-one: Contains a nitro group instead of an ethoxy group.
Uniqueness
1-(4-Ethoxyphenyl)pyrazolidin-3-one is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
6107-54-6 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-11(14)12-13/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI-Schlüssel |
PANPRQIHIBZDOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


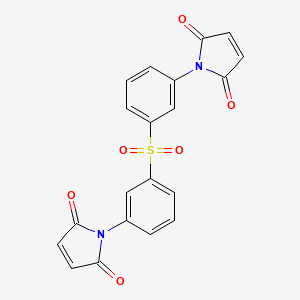
![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
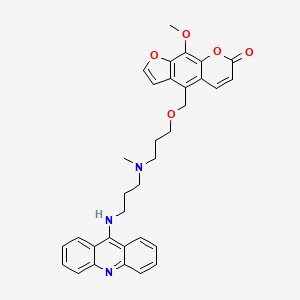
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)


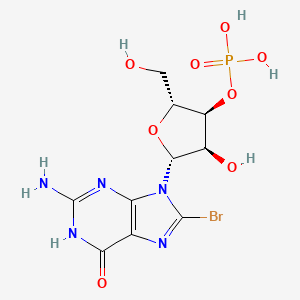
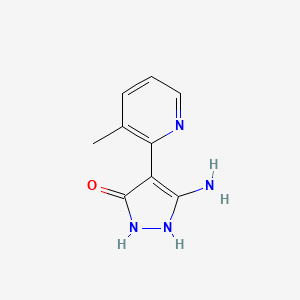

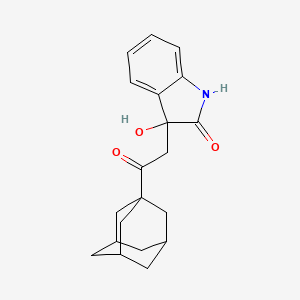
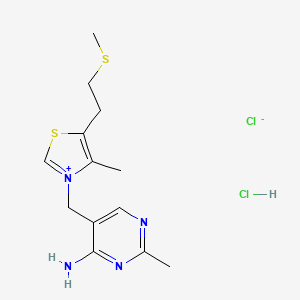

![2,3,6,7-Tetrahydroimidazo[1,2-a]pyrimidin-5(1h)-one](/img/structure/B15215305.png)
